Metopimazine sulfoxide-d6
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Overview
Description
Metopimazine sulfoxide-d6 is a deuterium-labeled derivative of Metopimazine sulfoxide. Metopimazine is a dopamine antagonist from the phenothiazine class of drugs, primarily used for its antiemetic properties to treat nausea and vomiting, including those associated with cancer chemotherapy . The deuterium labeling in this compound makes it particularly useful in scientific research, especially in the field of drug development and pharmacokinetics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Metopimazine sulfoxide-d6 involves the oxidation of Metopimazine using an oxidizing agent such as potassium caroate. The reaction is carried out at room temperature, and the sulfoxide derivative is formed quickly and quantitatively . The deuterium labeling is achieved by incorporating stable heavy isotopes of hydrogen into the Metopimazine molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity of the final product. The use of deuterium-labeled compounds in industrial settings is primarily for research and development purposes, particularly in the pharmaceutical industry .
Chemical Reactions Analysis
Types of Reactions
Metopimazine sulfoxide-d6 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The sulfoxide group can be further oxidized to the sulfone, and reduction can revert it to the thioether .
Common Reagents and Conditions
Oxidation: Potassium caroate is commonly used for the oxidation of Metopimazine to its sulfoxide derivative.
Reduction: Reducing agents such as sodium borohydride can be used to reduce the sulfoxide back to the thioether.
Substitution: Various nucleophiles can participate in substitution reactions at the sulfoxide group.
Major Products
The major products formed from these reactions include Metopimazine sulfone (from further oxidation) and Metopimazine thioether (from reduction) .
Scientific Research Applications
Metopimazine sulfoxide-d6 has several scientific research applications:
Pharmacokinetics: The deuterium labeling allows for precise tracking of the compound in biological systems, aiding in the study of its absorption, distribution, metabolism, and excretion.
Drug Development: It is used as a tracer in drug development to understand the metabolic pathways and potential interactions of Metopimazine.
Analytical Chemistry: The compound is used in spectrophotometric methods for the quantitative determination of Metopimazine in pharmaceutical formulations.
Biomedical Research: Its antiemetic properties make it a valuable tool in studying treatments for nausea and vomiting, particularly in chemotherapy-induced cases.
Mechanism of Action
Metopimazine sulfoxide-d6 exerts its effects primarily through antagonism of dopamine D2 and D3 receptors. This antagonism is responsible for its antiemetic and gastroprokinetic effects . The compound also exhibits adrenergic alpha1, histamine H1, and serotonin 5HT2a antagonism, contributing to its overall pharmacological profile . The deuterium labeling does not significantly alter the mechanism of action but enhances the compound’s utility in research applications .
Comparison with Similar Compounds
Similar Compounds
Metopimazine: The parent compound, used for similar antiemetic purposes.
Domperidone: Another dopamine antagonist used for nausea and vomiting but with different pharmacokinetic properties.
Metoclopramide: A dopamine antagonist with additional serotonin receptor activity, used for similar indications.
Uniqueness
Metopimazine sulfoxide-d6 is unique due to its deuterium labeling, which provides advantages in research applications, particularly in pharmacokinetics and drug metabolism studies . Unlike other similar compounds, the deuterium labeling allows for more precise tracking and analysis in biological systems .
Properties
Molecular Formula |
C22H27N3O4S2 |
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Molecular Weight |
467.6 g/mol |
IUPAC Name |
1-[1,1,2,2,3,3-hexadeuterio-3-(2-methylsulfonyl-5-oxophenothiazin-10-yl)propyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C22H27N3O4S2/c1-31(28,29)17-7-8-21-19(15-17)25(18-5-2-3-6-20(18)30(21)27)12-4-11-24-13-9-16(10-14-24)22(23)26/h2-3,5-8,15-16H,4,9-14H2,1H3,(H2,23,26)/i4D2,11D2,12D2 |
InChI Key |
LYAXSKWQPPYTPV-NPUHHBJXSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])N1CCC(CC1)C(=O)N)C([2H])([2H])N2C3=CC=CC=C3S(=O)C4=C2C=C(C=C4)S(=O)(=O)C |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)S(=O)C3=CC=CC=C3N2CCCN4CCC(CC4)C(=O)N |
Origin of Product |
United States |
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